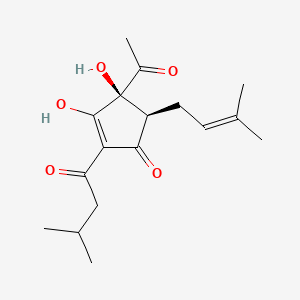
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound found in hops, which are used primarily in the brewing industry. This compound is part of the humulone family, which contributes to the bitter taste of beer. The molecular formula of this compound is C17H24O5, and it has a molecular weight of 308.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one typically involves the cyclization of specific precursors under controlled conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound often involves the extraction from hops followed by purification processes. The extraction is usually done using organic solvents, and the compound is then purified through techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: This involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Beyond brewing, it is used in the production of various pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism by which (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with enzymes and receptors makes it a valuable subject for pharmacological studies .
Comparación Con Compuestos Similares
Humulone: Another bitter acid found in hops, known for its antimicrobial properties.
Isohumulone: A derivative of humulone, used in brewing for its stability and bitterness.
Lupulone: Similar in structure to humulone, with potential anti-inflammatory effects.
Uniqueness: (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is unique due to its specific acetyl group, which imparts distinct chemical properties and biological activities. This makes it particularly interesting for research in various fields, including medicinal chemistry and pharmacology .
Propiedades
Número CAS |
18445-46-0 |
|---|---|
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.374 |
Nombre IUPAC |
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)6-7-12-15(20)14(13(19)8-10(3)4)16(21)17(12,22)11(5)18/h6,10,12,21-22H,7-8H2,1-5H3/t12-,17-/m0/s1 |
Clave InChI |
YUOKUOQICQPNPP-SJCJKPOMSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















